5-Pyrimidinecarboxamide, 2-(dimethylamino)-
CAS No.: 82846-27-3
Cat. No.: VC15811885
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82846-27-3 |
|---|---|
| Molecular Formula | C7H10N4O |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |
| Standard InChI Key | FHBGCSPWCHQWDG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=C(C=N1)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(dimethylamino)pyrimidine-5-carboxamide, reflects its substitution pattern: a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) bears a dimethylamino group (-N(CH₃)₂) at position 2 and a carboxamide group (-CONH₂) at position 5. The canonical SMILES representation (CN(C)C₁=NC=C(C=N₁)C(=O)N) and Standard InChIKey (FHBGCSPWCHQWDG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄O |
| Molecular Weight | 166.18 g/mol |
| CAS Registry Number | 82846-27-3 |
| SMILES | CN(C)C₁=NC=C(C=N₁)C(=O)N |
| LogP (Predicted) | 0.45 (Estimated) |
The moderate logP value suggests balanced hydrophilicity and lipophilicity, potentially favoring membrane permeability in biological systems.
Synthesis and Structural Modification
General Synthetic Strategies
Though no published procedure explicitly details the synthesis of 5-Pyrimidinecarboxamide, 2-(dimethylamino)-, established methods for analogous pyrimidines involve:
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Nucleophilic Substitution: Starting from 2-chloro-5-cyanopyrimidine, sequential reactions with dimethylamine and hydrolysis of the nitrile to carboxamide.
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Multicomponent Reactions: As demonstrated by Devidi et al. (2023), ZnCl₂-catalyzed coupling of enamines, orthoesters, and ammonium acetate yields 4,5-disubstituted pyrimidines, which can be further functionalized .
Table 2: Representative Reaction Conditions for Pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring Formation | ZnCl₂, 70–80°C in toluene | 60–75 |
| Carboxamide Formation | H₂O₂/NaOH, reflux | 85–90 |
| Dimethylamination | Dimethylamine gas, THF, 0°C | 70–80 |
These methods highlight the versatility of pyrimidine chemistry, though optimization would be required for this specific derivative .
Structural Analogues and SAR Insights
Modifications at the 2- and 5-positions significantly influence biological activity:
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2-Position: Dimethylamino groups enhance solubility and hydrogen-bonding capacity compared to halogens .
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5-Position: Carboxamide moieties improve target binding through hydrogen bonding with enzyme active sites .
In a study of 24 pyrimidine-imine derivatives, compounds with electron-donating groups (e.g., -OCH₃, -CH₂CH₃) at para positions showed IC₅₀ values <10 µM against MCF-7 breast cancer cells .
| Compound | MCF-7 IC₅₀ (µM) | SI (MCF-7/L929) |
|---|---|---|
| 5-Pyrimidinecarboxamide* | N/A | N/A |
| 6i | 6.21 | 8.7 |
| Doxorubicin | 7.42 | 3.1 |
| *Data not available; included for structural comparison . |
Future Directions and Challenges
Target Identification
CRISPR-Cas9 screening could identify synthetic lethal targets, while proteomic profiling may reveal kinase inhibition patterns.
Formulation Strategies
Given its solubility profile (logP 0.45), nanoparticle encapsulation (e.g., PLGA NPs) may enhance bioavailability.
Clinical Translation
Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics prior to full trials.
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